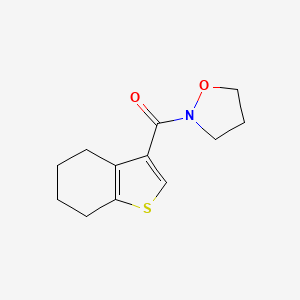![molecular formula C11H14N2O5 B6631005 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid, commonly known as DOCA, is a heterocyclic compound that has been used extensively in scientific research. DOCA is a derivative of the spirocyclic compound oxazolidine and has been found to have a wide range of applications in various fields of study. In
Applications De Recherche Scientifique
DOCA has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. DOCA has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been used as a starting material for the synthesis of other biologically active compounds.
Mécanisme D'action
DOCA exerts its biological effects through the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. DOCA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DOCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of arthritis. DOCA has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
DOCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. DOCA is also stable under a wide range of conditions, making it suitable for use in various assays. However, DOCA has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DOCA. One area of interest is the development of DOCA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new DOCA derivatives with improved pharmacological properties. Finally, there is a need for further research on the mechanism of action of DOCA and its potential use in other areas of scientific research.
Méthodes De Synthèse
DOCA can be synthesized through a multistep process starting with the reaction of 2-amino-1,4-dioxane with ethyl oxalyl chloride to form the oxalyl derivative. The oxalyl derivative is then reacted with 2-amino-2-methyl-1-propanol to form the spirocyclic oxazolidine intermediate. Finally, the oxazolidine intermediate is treated with sodium hydride and methyl chloroformate to produce DOCA.
Propriétés
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c14-9(15)8-7-16-10(12-8)13-3-1-11(2-4-13)17-5-6-18-11/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWSSXIWAWQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC(=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)








![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)
![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)

